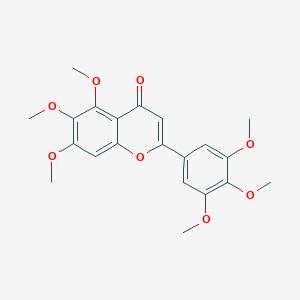

5,6,7,3',4',5'-Hexamethoxyflavone

Descripción general

Descripción

5,6,7,3’,4’,5’-Hexamethoxyflavone: is a polymethoxyflavone, a type of flavonoid found in citrus fruits and medicinal plants. This compound has gained attention due to its potential anticancer properties, particularly in the treatment of triple-negative breast cancer .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,3’,4’,5’-Hexamethoxyflavone typically involves the methylation of flavonoid precursors. One common method is the methylation of 5,6,7-trihydroxyflavone using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of 5,6,7,3’,4’,5’-Hexamethoxyflavone involves large-scale methylation processes, often using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 5,6,7,3’,4’,5’-Hexamethoxyflavone can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

Substitution: This compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride.

Substitution: Various nucleophiles under basic conditions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of hydroxylated derivatives.

Substitution: Formation of substituted flavones.

Aplicaciones Científicas De Investigación

Chemistry: 5,6,7,3’,4’,5’-Hexamethoxyflavone is used as a model compound in the study of flavonoid chemistry, particularly in understanding the effects of methoxylation on flavonoid activity .

Biology: In biological research, this compound is studied for its effects on cell signaling pathways, particularly the MAPK and Akt pathways .

Medicine: The most significant application of 5,6,7,3’,4’,5’-Hexamethoxyflavone is in cancer research. It has shown potential in inhibiting the growth of triple-negative breast cancer cells by arresting the cell cycle in the G2/M phase .

Industry: In the food and cosmetics industries, 5,6,7,3’,4’,5’-Hexamethoxyflavone is used for its antioxidant properties, contributing to the preservation of products and enhancement of skin health .

Mecanismo De Acción

5,6,7,3’,4’,5’-Hexamethoxyflavone exerts its effects by inhibiting the phosphorylation of key signaling molecules in the MAPK and Akt pathways. This inhibition leads to the suppression of cell proliferation and survival signals, ultimately arresting the cell cycle in the G2/M phase . The compound targets cyclin-dependent kinases and other cell cycle regulators, disrupting the normal progression of the cell cycle .

Comparación Con Compuestos Similares

Nobiletin (5,6,7,8,3’,4’-Hexamethoxyflavone): Another polymethoxyflavone with similar anticancer properties but found to be more toxic than 5,6,7,3’,4’,5’-Hexamethoxyflavone.

5,6,7,8,4’-Pentamethoxyflavone: A related compound with one less methoxy group, showing different biological activities.

Uniqueness: 5,6,7,3’,4’,5’-Hexamethoxyflavone is unique due to its specific methoxylation pattern, which contributes to its lower toxicity and comparable anticancer efficacy compared to nobiletin . This makes it a promising candidate for further research and potential therapeutic applications.

Actividad Biológica

5,6,7,3',4',5'-Hexamethoxyflavone (HMF) is a polymethoxyflavone derived from citrus fruits and various medicinal plants. This compound has garnered significant interest due to its diverse biological activities, particularly in the context of cancer research and potential therapeutic applications. This article delves into the biological activity of HMF, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.

Anticancer Properties

Inhibition of Cancer Cell Growth

Research indicates that HMF exhibits potent anticancer effects, particularly against triple-negative breast cancer (TNBC) cells. A study demonstrated that HMF inhibits the growth of TNBC cells by arresting the cell cycle at the G2/M phase and suppressing key signaling pathways such as MAPK and Akt. This inhibition leads to reduced phosphorylation levels of critical proteins involved in cell proliferation and survival .

Comparative Studies

In comparative analyses with nobiletin, another polymethoxyflavone, HMF was found to be less toxic while still effectively inhibiting cell proliferation. After 72 hours of treatment, HMF showed a modest decrease in cell viability compared to nobiletin, suggesting its potential as a safer alternative for cancer treatment .

Cell Cycle Arrest

HMF induces cell cycle arrest primarily at the G2/M checkpoint. This effect is crucial as it prevents cancer cells from dividing and proliferating. The mechanism involves downregulation of cyclin-dependent kinases (CDKs), which are essential for progression through the cell cycle .

Signaling Pathways Involved

The MAPK and Akt pathways play pivotal roles in regulating cellular processes such as growth and survival. HMF's ability to inhibit these pathways contributes significantly to its anticancer properties. Specifically, HMF reduces the activation of ERK1/2 and AKT signaling proteins, leading to decreased cell survival signals .

Additional Biological Activities

Antioxidant Properties

HMF has demonstrated free radical scavenging activity, indicating its potential as an antioxidant. This property is essential for protecting cells from oxidative stress, which is linked to various diseases including cancer.

Anti-inflammatory Effects

Preliminary studies suggest that HMF may possess anti-inflammatory properties in vitro. However, further in vivo studies are required to confirm these effects and elucidate the underlying mechanisms.

Enzyme Inhibition

HMF has been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are associated with neurodegenerative diseases. This inhibitory action suggests potential therapeutic applications for cognitive disorders.

Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Triple-Negative Breast Cancer Study

-

Neuroprotective Potential

- In vitro studies have shown that HMF inhibits cholinesterase enzymes linked to neurodegenerative diseases. This suggests a potential role for HMF in developing treatments for conditions such as Alzheimer's disease.

Propiedades

IUPAC Name |

5,6,7-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O8/c1-23-15-7-11(8-16(24-2)19(15)26-4)13-9-12(22)18-14(29-13)10-17(25-3)20(27-5)21(18)28-6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDFNKUHYXHWFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183280 | |

| Record name | 5,6,7,3',4',5'-Hexamethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29043-07-0 | |

| Record name | 5,6,7,3',4',5'-Hexamethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029043070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6,7,3',4',5'-Hexamethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of 5,6,7,3′,4′,5′-Hexamethoxyflavone?

A1: Research suggests that 5,6,7,3′,4′,5′-Hexamethoxyflavone exhibits promising anticancer activities. Specifically, it has demonstrated growth inhibitory effects on triple-negative breast cancer cells. [] Further research is needed to fully elucidate its mechanism of action and therapeutic potential in various cancer models.

Q2: How does 5,6,7,3′,4′,5′-Hexamethoxyflavone exert its anticancer effects?

A2: Studies indicate that 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits the growth of triple-negative breast cancer cells by suppressing key signaling pathways involved in cell proliferation and survival, namely the MAPK and Akt pathways. [] Additionally, it appears to induce cell cycle arrest at the G2/M phase, further contributing to its antiproliferative effects. []

Q3: Has 5,6,7,3′,4′,5′-Hexamethoxyflavone been compared to other related compounds?

A3: Yes, 5,6,7,3′,4′,5′-Hexamethoxyflavone has been compared to its structural isomer, nobiletin (5,6,7,8,3′,4′-hexamethoxyflavone). Interestingly, while 5,6,7,3′,4′,5′-Hexamethoxyflavone exhibited lower toxicity than nobiletin, it demonstrated comparable growth inhibitory effects on triple-negative breast cancer cells after 72 hours of treatment. [] This finding suggests that 5,6,7,3′,4′,5′-Hexamethoxyflavone might possess a more favorable therapeutic window for potential anticancer applications.

Q4: What natural sources contain 5,6,7,3′,4′,5′-Hexamethoxyflavone?

A4: This compound has been isolated from various plant species, including:

- Murraya paniculata capsule [, ]

- Bauhinia championii [, ]

- Ageratum conyzoides [, ]

- Ficus gomelleira []

- Eremophila debilis []

- Lantana ukambensis []

Q5: Are there any analytical methods available to quantify 5,6,7,3′,4′,5′-Hexamethoxyflavone?

A5: Yes, Ultra Performance Liquid Chromatography (UPLC) coupled with Photodiode Array (PDA) detection has been successfully employed for the quantification of 5,6,7,3′,4′,5′-Hexamethoxyflavone in plant extracts, particularly from Ageratum conyzoides. [] This method provides high sensitivity and selectivity, enabling accurate measurement of the compound in complex matrices.

Q6: Has the UPLC-PDA method for quantifying 5,6,7,3′,4′,5′-Hexamethoxyflavone been validated?

A6: Yes, the UPLC-PDA method has been validated and shown to be specific, linear, precise, accurate, and sensitive for quantifying 5,6,7,3′,4′,5′-Hexamethoxyflavone in aqueous extracts of Ageratum conyzoides. [] Furthermore, the method exhibited stability-indicating properties, ensuring reliable quantification even in the presence of degradation products. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.